molecular formula C6HCl2F3N2O B15227725 1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one

1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B15227725
M. Wt: 244.98 g/mol
InChI Key: ZLDJUIJJUYGYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C6H2Cl2F3N2O It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,4-dichloropyrimidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while reduction can produce an alcohol or amine.

Scientific Research Applications

1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of enzyme inhibitors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of the target molecule. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichloropyrimidin-5-yl)ethanone: Similar in structure but lacks the trifluoromethyl group.

    2,4-Dichloropyrimidine: The parent compound without the ethanone or trifluoromethyl groups.

    1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanol: Similar but with an alcohol group instead of a ketone.

Uniqueness

1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6HCl2F3N2O

Molecular Weight

244.98 g/mol

IUPAC Name

1-(2,4-dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6HCl2F3N2O/c7-4-2(1-12-5(8)13-4)3(14)6(9,10)11/h1H

InChI Key

ZLDJUIJJUYGYDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.